
4-羟基喹啉-8-羧酸甲酯
描述
Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its diverse biological activities and potential applications in various scientific fields. The quinoline scaffold is a crucial structure in medicinal chemistry due to its presence in many pharmacologically active compounds.
科学研究应用
Methyl 4-hydroxyquinoline-8-carboxylate has a wide range of scientific research applications:
作用机制
Target of Action
Methyl 4-hydroxyquinoline-8-carboxylate is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its wide range of biological activities . The primary targets of 8-HQ derivatives are often enzymes involved in various biochemical pathways. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2-oxoglutarate (2OG) and iron-dependent oxygenases, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
The interaction of Methyl 4-hydroxyquinoline-8-carboxylate with its targets can result in changes in the activity of these enzymes. For example, IOX1, a related compound, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound is likely involved in the tryptophan metabolism pathway, as 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), a related compound, is known to be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .
Pharmacokinetics
It’s worth noting that related compounds like iox1 have been reported to suffer from low cell permeability , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of Methyl 4-hydroxyquinoline-8-carboxylate’s action would depend on its specific targets and the pathways they are involved in. For instance, inhibition of 2OG-dependent enzymes can have significant effects on epigenetic processes .
生化分析
Biochemical Properties
Methyl 4-hydroxyquinoline-8-carboxylate plays a crucial role in biochemical reactions, particularly due to its ability to act as a chelating agent. It forms stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺ . These interactions are essential in various enzymatic processes where metal ions serve as cofactors. For instance, the compound can inhibit metalloenzymes by sequestering the metal ions required for their activity. Additionally, it interacts with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
Methyl 4-hydroxyquinoline-8-carboxylate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 4-hydroxyquinoline-8-carboxylate exerts its effects through several mechanisms. It can bind to metal ions, forming complexes that inhibit the activity of metalloenzymes. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism. Additionally, the compound can interact with DNA and RNA, affecting their stability and function. These interactions can result in the modulation of gene expression and the inhibition of protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxyquinoline-8-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxyquinoline-8-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antimicrobial activity and modulation of immune responses. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
Methyl 4-hydroxyquinoline-8-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. The compound can influence the levels of metabolites and the overall metabolic flux within the cell. For example, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, Methyl 4-hydroxyquinoline-8-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the nucleus can enhance its effects on gene expression .
Subcellular Localization
Methyl 4-hydroxyquinoline-8-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Its localization can also influence its interactions with other biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxyquinoline-8-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production methods for quinoline derivatives often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve reaction efficiency .
化学反应分析
Types of Reactions: Methyl 4-hydroxyquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
相似化合物的比较
8-Hydroxyquinoline: Known for its broad-spectrum antimicrobial activity and use as a chelating agent.
4-Hydroxy-2-quinolone: Exhibits similar biological activities and is used in drug development.
2-Hydroxyquinoline: Another quinoline derivative with notable pharmacological properties.
Uniqueness: Methyl 4-hydroxyquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of medicinal chemistry .
属性
IUPAC Name |
methyl 4-oxo-1H-quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-9(13)5-6-12-10(7)8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLGUOZXFZJECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469484 | |
| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860206-84-4 | |
| Record name | Methyl 4-hydroxyquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


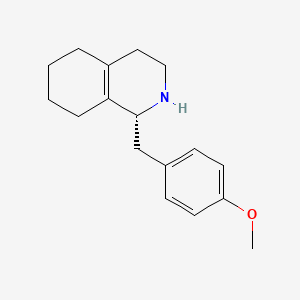
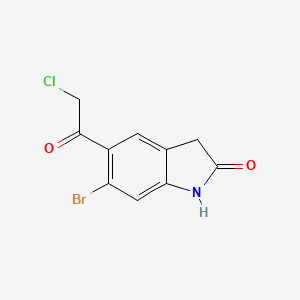
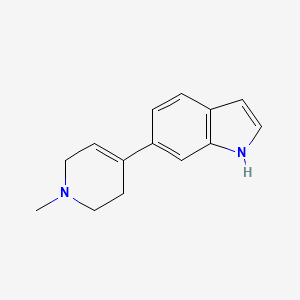
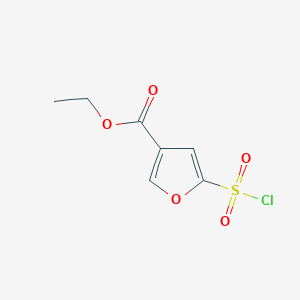
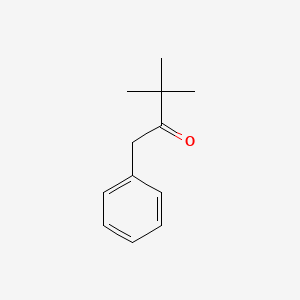
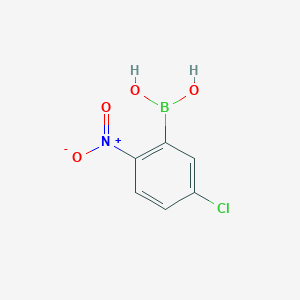
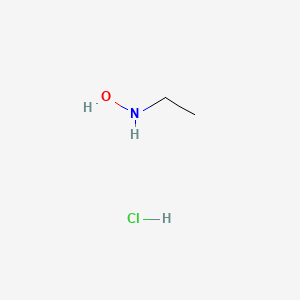
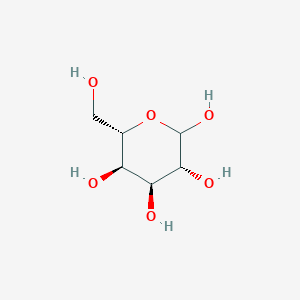
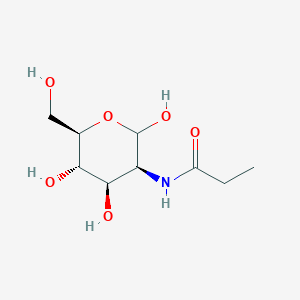
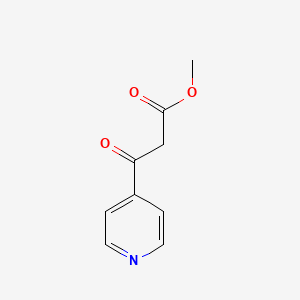
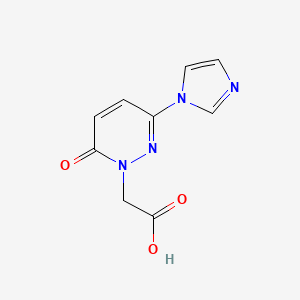
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
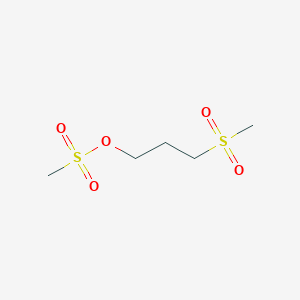
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)
